Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate
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Overview
Description
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.13 g/mol . It is characterized by the presence of a bromo group and two methoxy groups attached to a phenyl ring, along with an ester functional group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenyl acetates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate involves its interaction with various molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can influence biological pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4,5-dimethoxyphenylacetate
- 2-Bromo-4,5-dimethoxybenzeneacetic acid methyl ester
- Methyl (2-bromo-4,5-dimethoxyphenyl)acetate
Uniqueness
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both bromo and methoxy groups on the phenyl ring allows for diverse chemical transformations and applications .
Biological Activity
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Recent studies have explored its effects on various biological systems, particularly its inhibition of key metabolic enzymes associated with neurodegenerative diseases and its anticancer properties.
Chemical Structure and Synthesis
This compound is synthesized through the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol. This compound contains a bromine atom and two methoxy groups, which contribute to its reactivity and biological properties. The synthesis pathway typically involves the use of reagents such as BBr3 for demethylation and subsequent reactions to form complex derivatives .
Enzyme Inhibition
Research has demonstrated that this compound exhibits significant inhibitory activity against several important enzymes:
- Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, making it a target for treating conditions like Alzheimer's disease. The compound showed Ki values ranging from 6.54 ± 1.03 to 24.86 ± 5.30 nM against AChE, indicating strong potential for therapeutic applications .
- Carbonic Anhydrase (CA) Isoenzymes : The compound also inhibits carbonic anhydrase I and II, with Ki values ranging from 1.63 ± 0.11 to 15.05 ± 1.07 nM for CA II. This inhibition can be beneficial in treating glaucoma and other conditions related to intraocular pressure .
Anticancer Activity
This compound has been investigated for its anticancer properties. It has shown activity against various cancer cell lines, potentially due to its ability to interfere with cell proliferation pathways. The compound's structure allows it to interact with cellular components, leading to apoptosis in cancer cells .
Case Studies and Research Findings
- Study on Neurodegenerative Disorders : A study focused on the inhibition of AChE by this compound highlighted its potential use in treating Alzheimer's disease. The findings suggested that compounds with similar structures could serve as leads for developing new AChE inhibitors .
- Anticancer Screening : In vitro studies have shown that this compound exhibits cytotoxic effects on multiple cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Data Summary
The following table summarizes the biological activities and corresponding Ki values of this compound:
Biological Activity | Target Enzyme/Cell Line | Ki Value (nM) |
---|---|---|
AChE Inhibition | Acetylcholinesterase | 6.54 - 24.86 |
CA I Inhibition | Carbonic Anhydrase I | 2.53 - 25.67 |
CA II Inhibition | Carbonic Anhydrase II | 1.63 - 15.05 |
Cytotoxicity | Various Cancer Cell Lines | Varies by line |
Properties
IUPAC Name |
methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-9-4-7(5-11(13)16-3)8(12)6-10(9)15-2/h4,6H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVBNMQTXLCVTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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